molecular formula C8H7BrOS B1380221 3-(5-Bromothiophen-2-yl)cyclobutan-1-one CAS No. 1514351-33-7

3-(5-Bromothiophen-2-yl)cyclobutan-1-one

Cat. No.: B1380221
CAS No.: 1514351-33-7
M. Wt: 231.11 g/mol
InChI Key: WBWUIPOBRXKCPD-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)cyclobutan-1-one is an organic compound with the molecular formula C8H7BrOS and a molecular weight of 231.11 g/mol . It is a derivative of cyclobutanone, which is a type of ketone, and thiophene, a sulfur-containing heterocycle .


Molecular Structure Analysis

The crystal structure of a similar compound, a chalcone derivative (E)-3-(5-bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one, has been determined using single crystal X-ray diffraction . This compound crystallizes in the monoclinic system and space group P21/n . The crystal packing is governed by C—H…O non-conventional hydrogen bond-type intermolecular interactions, forming extended zigzag chains related by 21 screw axes running along the [010] direction .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the synthesis and oxidant properties of novel ketonethiosemicarbazone derivatives starting from bromosalicylaldehyde and cyclobutane-containing compounds. This research aimed to examine the impact of these compounds on the levels of vitamins and malondialdehyde in rats, indicating their potential oxidative stress and free radical generation effects (Karatas, Koca, Kara, & Servi, 2006).
  • Research on the selective arylation of tetrabromothiophene by cyclobutene-1,2-diylbisimidazolium preligand in palladium-catalyzed cross-coupling reactions showcased a novel approach for synthesizing arylated thiophenes. This study presents a synthetic kit for various arylated thiophenes, emphasizing the importance of cyclobutane derivatives in facilitating these reactions (Rahimi et al., 2011).

Biological Activities

  • The antibacterial and antifungal activities of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones were explored, revealing that some synthesized compounds showed promising activities against various microorganisms. This study highlights the potential of bromothiophene derivatives in developing new antimicrobial agents (Sharma et al., 2022).
  • The synthesis and evaluation of the spectral, antimicrobial, and anticancer activities of E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrate significant cytotoxic activity against certain cancer cell lines, suggesting potential therapeutic applications of such compounds (M et al., 2022).

Advanced Materials and Catalysis

  • A study on gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes highlights the utility of cyclobutane derivatives in synthesizing highly substituted cyclobutane derivatives with complete regio- and stereocontrol. This research provides insights into the development of novel catalytic processes for constructing complex molecular architectures (Faustino et al., 2012).

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWUIPOBRXKCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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